Structural Characterization of the N-Hydroxy Tipranavir Metabolite: A Comprehensive Analytical Whitepaper
Structural Characterization of the N-Hydroxy Tipranavir Metabolite: A Comprehensive Analytical Whitepaper
An in-depth technical guide on the structural characterization of the N-hydroxy tipranavir metabolite, designed for researchers, analytical chemists, and drug development professionals.
Executive Summary
Tipranavir (TPV) is a nonpeptidic HIV-1 protease inhibitor characterized by its unique 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide scaffold[1]. Clinically co-administered with ritonavir—a potent cytochrome P450 3A4 (CYP3A4) inhibitor—TPV achieves therapeutic plasma concentrations by mitigating rapid first-pass metabolism[2]. However, the biotransformation of TPV yields several phase I metabolites, including monohydroxylated species[3].
Among these, the N-hydroxy tipranavir metabolite is of profound toxicological interest. N-hydroxylation of the sulfonamide-associated nitrogen can lead to reactive intermediates, which are frequently implicated in idiosyncratic drug reactions such as hepatotoxicity and sulfonamide hypersensitivity[2]. This whitepaper details the rigorous structural elucidation of the N-hydroxy tipranavir metabolite using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Mechanistic Rationale: The Causality of N-Hydroxylation
In drug metabolism and pharmacokinetics (DMPK), it is critical to understand why we target specific metabolic pathways. Tipranavir contains a pyridine-2-sulfonamide moiety. CYP3A4-mediated oxidation typically targets electron-rich centers[3]. While aliphatic hydroxylation (e.g., depropylation) and aromatic ring oxidation are prevalent, the N-hydroxylation of the sulfonamide nitrogen represents a bioactivation pathway.
The causality behind our experimental design focuses on isolating this specific +16 Da mass shift. By utilizing Human Liver Microsomes (HLMs) fortified with NADPH, we create a self-validating in vitro system that isolates Phase I oxidative metabolism from Phase II conjugation, thereby accumulating the N-hydroxy transient species for downstream trapping and characterization.
Workflow Architecture: Biotransformation and Elucidation
To ensure high-fidelity structural characterization, we employ a sequential pipeline: in vitro generation, chromatographic isolation, and orthogonal structural validation (HRMS and NMR).
Biotransformation and analytical elucidation workflow for N-hydroxy tipranavir.
Self-Validating Experimental Protocols
Protocol A: CYP3A4-Mediated In Vitro Biotransformation
Causality & Validation: HLMs provide a robust, reproducible environment for Phase I metabolism. Omitting UDPGA (uridine 5'-diphospho-glucuronic acid) acts as a self-validating control to prevent the subsequent glucuronidation of the newly formed N-hydroxyl group, maximizing the yield of the target analyte.
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Incubation Mixture: Combine HLM (1.0 mg protein/mL) with tipranavir (10 µM final concentration) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Termination & Extraction: After 60 minutes, terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard, such as the commercially available isotope N-hydroxy tipranavir-d5[4]. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Concentration: Evaporate the supernatant under a gentle stream of nitrogen and reconstitute in 100 µL of initial LC mobile phase.
Protocol B: LC-HRMS/MS Structural Mapping
Causality & Validation: A collision energy (CE) ramp is essential for self-validation. Lower CE preserves the fragile N-O bond, identifying the intact molecular ion, while higher CE drives deep backbone fragmentation to confirm the exact site of oxidation[3].
-
Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Ionization: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MS/MS Acquisition: Perform data-dependent acquisition (DDA) targeting the [M+H]+ ion at m/z 619.2. Apply a CE ramp from 15 eV to 35 eV.
-
Data Analysis: Map the daughter ions. The loss of the dihydropyrone moiety versus the retention of the +16 Da shift on the sulfonamide-pyridine fragment localizes the oxidation.
Protocol C: NMR Elucidation
Causality & Validation: MS provides mass connectivity, but NMR provides absolute spatial and electronic confirmation. The N-hydroxyl proton is highly deshielded and exchangeable; using deuterated DMSO instead of protic solvents ensures the critical N-OH signal is not lost to solvent exchange.
-
Purification: Scale up Protocol A and use semi-preparative HPLC to isolate ~2 mg of the N-hydroxy metabolite.
-
Sample Prep: Dissolve the purified metabolite in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Acquisition: Acquire 1H, 13C, and 2D NOESY spectra at 600 MHz.
-
Interpretation: Look for the disappearance of the sulfonamide N-H proton and the appearance of a broad singlet corresponding to the N-OH proton, alongside deshielding effects on the adjacent pyridine ring carbons.
Quantitative Data Synthesis
The structural characterization relies on comparative differential analysis between the parent drug (TPV) and the N-hydroxy metabolite.
Table 1: High-Resolution MS/MS Fragmentation Signatures
| Analyte | Precursor Ion [M+H]+ | Key Product Ions (m/z) | Mechanistic Assignment |
|---|---|---|---|
| Tipranavir (Parent) | 603.21 | 585.20 | Loss of H2O from dihydropyrone |
| 375.10 | Cleavage of sulfonamide bond (loss of C6H3F3NO2S + H2O)[3] | ||
| 333.08 | Loss of C6H3F3NO2S, CO2, and H2O[3] | ||
| N-Hydroxy Tipranavir | 619.21 | 601.20 | Loss of H2O (from N-OH or dihydropyrone) |
| 391.10 | Cleavage of sulfonamide bond retaining N-OH (+16 Da shift)[3] |
| | | 333.08 | Loss of N-hydroxy-sulfonamide moiety (matches parent) |
Note: The +16 Da mass shift is retained on the m/z 391 fragment, confirming oxidation occurs on the sulfonamide/pyridine half of the molecule rather than the dihydropyrone core.
Table 2: Key NMR Chemical Shift Perturbations (DMSO-d6, 600 MHz)
| Nucleus / Position | Tipranavir (δ ppm) | N-Hydroxy Tipranavir (δ ppm) | Observation / Causality |
|---|---|---|---|
| 1H (Sulfonamide N-H) | ~10.5 (s, 1H) | Absent | Displacement of proton by hydroxyl group |
| 1H (N-OH) | Absent | ~11.2 (br s, 1H) | Highly deshielded hydroxyl proton |
| 13C (Pyridine C2) | 158.4 | 161.2 | Downfield shift due to electronegative N-OH |
| 1H (Pyridine C6-H) | 8.95 (d, 1H) | 9.10 (d, 1H) | Inductive deshielding from oxidized nitrogen |
Discussion & Toxicological Implications
The structural elucidation of N-hydroxy tipranavir is not merely an academic exercise; it has profound implications for drug safety. Tipranavir carries a black box warning for clinical hepatitis and hepatic decompensation, and it must be used with caution in patients with sulfonamide allergies[2].
The confirmed N-hydroxylation of the sulfonamide nitrogen provides a mechanistic basis for these adverse events. N-hydroxy sulfonamides can undergo further oxidation to highly reactive nitroso species. These electrophiles can covalently bind to hepatic proteins, forming haptens that trigger an immune-mediated hepatotoxic response or severe cutaneous adverse reactions (SCARs). By utilizing the self-validating LC-HRMS and NMR protocols outlined above, drug development professionals can accurately quantify this metabolite, enabling better predictive toxicology and the design of safer next-generation nonpeptidic protease inhibitors.
